

Synthesis of Morphin-3-one from monoethanolamine and ethyl chloroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Morpholin-3-one**

Cat. No.: **B089469**

[Get Quote](#)

Synthesis of Morphin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **morpholin-3-one**, a key intermediate in the production of various pharmaceuticals, including the anticoagulant Rivaroxaban. The synthesis is achieved through the cyclization reaction of monoethanolamine and ethyl chloroacetate. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway and workflow.

Reaction Overview and Mechanism

The synthesis of **morpholin-3-one** from monoethanolamine and ethyl chloroacetate is a well-established method that proceeds via a two-step mechanism in a one-pot reaction. The initial step involves the deprotonation of the hydroxyl group of monoethanolamine by a strong base, forming an alkoxide. This is followed by a nucleophilic attack of the amino group on the electrophilic carbon of ethyl chloroacetate. The final and rate-determining step is an intramolecular cyclization (a Dieckmann-type condensation) to form the six-membered **morpholin-3-one** ring, with the elimination of ethanol and a salt byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported procedures for the synthesis of **morpholin-3-one**.

Parameter	Method 1	Method 2
Base	Sodium Alkoxide (e.g., Sodium Methoxide)	Sodium Metal
Solvent	Isopropanol	Isopropanol
Molar Ratio (Base:Monoethanolamine)	1.0 - 1.2 : 1	1.1 : 1
Molar Ratio (Ethyl Chloroacetate:Monoethanolam ine)	1.0 - 1.2 : 1	1.0 : 1
Reaction Temperature	50 - 80 °C	50 °C (alkoxide formation), then 80 °C
Reaction Time	~3 hours	~7 hours
Yield	> 60% ^[1]	52% ^[2]
Product Purity	> 98% ^[1]	Not specified

Detailed Experimental Protocols

Two primary methods are detailed below, offering flexibility in the choice of base.

Method 1: Using Sodium Alkoxide in Isopropanol^[1]

This method is suitable for industrial-scale production due to its simplicity and safety.

Materials:

- Monoethanolamine (MEA)
- Ethyl chloroacetate
- Sodium methoxide (or other sodium alkoxide)

- Isopropanol
- Hydrochloric acid (for pH adjustment if necessary)

Equipment:

- Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe
- Filtration apparatus
- Rotary evaporator
- Crystallization vessel

Procedure:

- **Reaction Setup:** Charge the reactor with isopropanol and monoethanolamine. The mass ratio of monoethanolamine to isopropanol should be in the range of 0.16-0.24:1.
- **Base Addition:** Under an inert atmosphere (e.g., nitrogen), add sodium methoxide to the reactor. The molar ratio of sodium methoxide to monoethanolamine should be between 1.0 and 1.2:1. Stir the mixture for 1 hour.
- **Addition of Ethyl Chloroacetate:** Heat the reaction mixture to 50-60 °C. Add ethyl chloroacetate dropwise via the dropping funnel over 1 hour, maintaining the temperature between 50 and 80 °C. The molar ratio of ethyl chloroacetate to monoethanolamine should be between 1.0 and 1.2:1.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at the same temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC) until the monoethanolamine concentration is less than 1.0%.
- **Work-up and Isolation:** Cool the reaction mixture to 20-30 °C. Filter the mixture to remove the byproduct, sodium chloride. Wash the filter cake with isopropanol.
- **Purification:** Combine the filtrate and the washing. Concentrate the solution by distillation. Cool the concentrated solution to -10 °C to induce crystallization.

- Drying: Filter the crystalline product, wash with cold (-10 °C) isopropanol, and dry under vacuum to obtain pure **morpholin-3-one**.

Method 2: Using Sodium Metal in Isopropanol[2]

This method is a common laboratory-scale procedure.

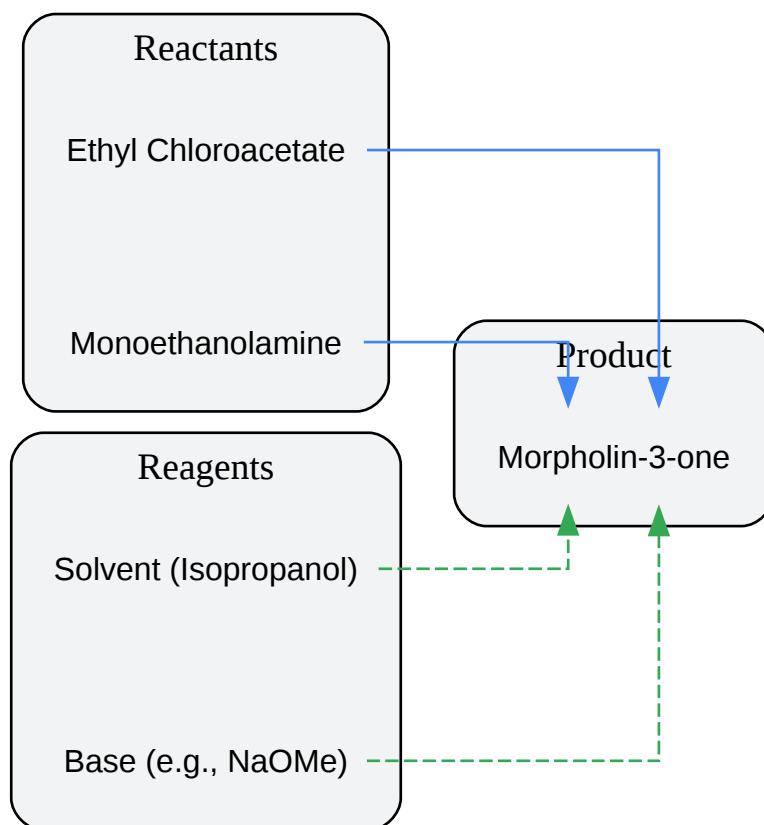
Materials:

- Monoethanolamine (2-aminoethanol)
- Ethyl chloroacetate
- Sodium metal
- Isopropanol
- Ethyl acetate (for recrystallization)

Equipment:

- Round-bottom flask with a magnetic stirrer, condenser, and dropping funnel
- Ice-water bath
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

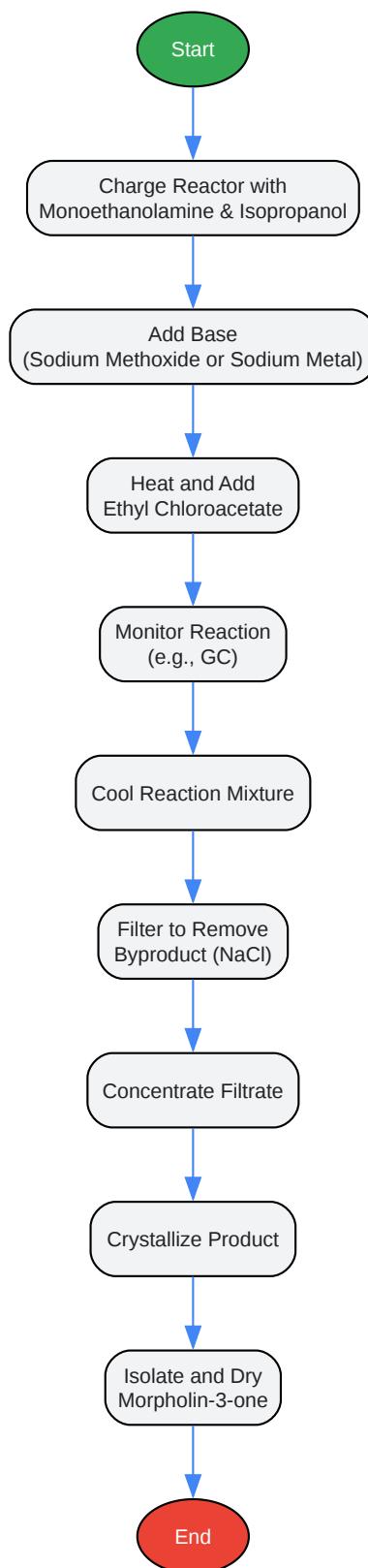

- Alkoxide Formation: In a round-bottom flask, dissolve monoethanolamine (1.1 eq.) in isopropanol. Carefully add sodium metal (1.1 eq.) in small portions. Heat the mixture to 50 °C and stir for 5 hours until all the sodium has reacted, forming a yellow solution of the sodium alkoxide.
- Cooling: Cool the solution to 0 °C using an ice-water bath.

- Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution. A yellow suspension will form.
- Reaction: Heat the suspension to 80 °C and stir for 2 hours.
- Work-up: After the reaction is complete, cool the mixture and filter to remove insoluble impurities. Wash the filter cake with isopropanol.
- Purification: Combine the filtrate and the washing and concentrate under reduced pressure to obtain a brown solid.
- Recrystallization: Recrystallize the crude product from a mixed solvent of isopropanol and ethyl acetate to yield pure **morpholin-3-one**.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to the final product.



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Morpholin-3-one**.

Experimental Workflow

This diagram outlines the general experimental procedure for the synthesis of **morpholin-3-one**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Morpholin-3-one** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]
- 2. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of Morpholin-3-one from monoethanolamine and ethyl chloroacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089469#synthesis-of-morpholin-3-one-from-monoethanolamine-and-ethyl-chloroacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

